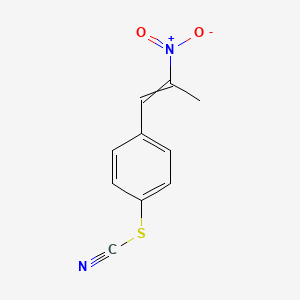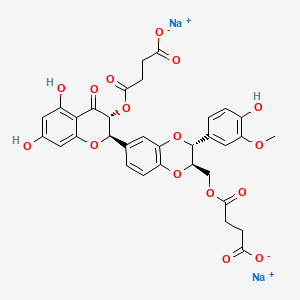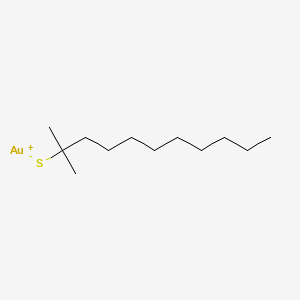
4-amino-N-(2-aminoethyl)benzenesulfonamide
Descripción general
Descripción
4-amino-N-(2-aminoethyl)benzenesulfonamide belongs to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring . It is used as the starting material in the synthesis of Des (5-methylpyrazinecarbonyl) trans-4-Methyl Glipizide . It is also used as a reagent in the synthesis of deorphaning pyrrolopyrazines as potent multi-target antimalarial agents .
Molecular Structure Analysis
The molecular formula of this compound is C8H12N2O2S . It has an average mass of 200.258 Da and a monoisotopic mass of 200.061951 Da .Physical and Chemical Properties Analysis
This compound is a solid compound with a melting point of 150-152 °C . Its solubility in water at 20°C is 15.5g/L . The compound has a density of 1.2581 (rough estimate) and a refractive index of 1.5690 (estimate) .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis Process : 4-Amino-N-(2-hydroxy-4-pentadecylbenzylidene)benzenesulfonamide has been synthesized by reacting 2-hydroxy-4-pentadecylbenzaldehyde with 4-aminobenzenesulfonamide in ethanol, confirmed by various spectral analyses (Naganagowda & Petsom, 2011).
Applications in Photodynamic Therapy
- Cancer Treatment : Derivatives of benzenesulfonamide have been investigated for their photophysical and photochemical properties, showing potential as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Photodegradation Studies
- Environmental Applications : The photolability of sulfamethoxazole, a related compound, in acidic solutions has been studied, leading to insights into environmental degradation pathways of benzenesulfonamide derivatives (Zhou & Moore, 1994).
Antimicrobial and Antifungal Applications
- Antimicrobial Activity : Novel sulfonamide derivatives have demonstrated antimicrobial activity, including potential applications in combating various bacterial infections (Demircioğlu et al., 2018).
- Antifungal Screening : The use of benzenesulfonamides in antifungal applications has been explored, with some derivatives showing significant activity against fungal strains (Gupta & Halve, 2015).
Anticancer Research
- Anticancer Potential : Sulfonamide derivatives have been assessed for their anticancer activity against various cell lines, with some compounds showing promising results (Karakuş et al., 2018).
Molecular Structure Analysis
- Structural Studies : Research has been conducted on the crystal and molecular structures of benzenesulfonamide compounds, providing insights into their chemical properties and potential applications (Kovalchukova et al., 2013).
Chemical Synthesis and Transformation
- Chemical Transformations : Benzenesulfonamides have been used as key intermediates in various chemical transformations, demonstrating their versatility in the field of synthetic chemistry (Fülöpová & Soural, 2015).
Luminescence and Antibacterial Properties
- Luminescence Studies : Studies on d10 metal complexes with benzenesulfonamide derivatives have revealed interesting luminescence and antibacterial properties, contributing to the development of new materials (Feng et al., 2021).
Safety and Hazards
4-amino-N-(2-aminoethyl)benzenesulfonamide causes severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to not breathe dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .
Direcciones Futuras
4-amino-N-(2-aminoethyl)benzenesulfonamide has been used to develop a model system to study the implementation of a microfluid chip required for Fourier transform measurements of biochemical interactions . This suggests potential future applications in the field of biochemical research.
Relevant Papers The relevant papers retrieved do not provide additional information beyond what has been summarized above .
Propiedades
IUPAC Name |
4-amino-N-(2-aminoethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S/c9-5-6-11-14(12,13)8-3-1-7(10)2-4-8/h1-4,11H,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFKPKDIBNOBEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70285529 | |
| Record name | 4-amino-N-(2-aminoethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70285529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6935-45-1 | |
| Record name | 4-Amino-N-(2-aminoethyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6935-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 42167 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006935451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC42167 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42167 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-amino-N-(2-aminoethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70285529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-[Acetyl(ethyl)amino]phenyl] acetate](/img/structure/B1618387.png)






![Phosphonic acid, [nitrilotris(methylene)]tris-, trisodium salt](/img/structure/B1618400.png)




